(6-oxo-8-methyl-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid
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Description
(6-oxo-8-methyl-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO5 and its molecular weight is 265.265. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis of tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines, which are closely related to the target compound. The thermolysis of certain carboxylic acids led to novel compounds and provided insights into the structural aspects of these molecules. For instance, novel 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles were prepared, and their structure was confirmed through X-ray crystallography, highlighting the compound's potential in the synthesis of complex heterocyclic structures (Melo, Santos, Gonsalves, Paixão, & Beja, 2004).
Antimycobacterial and Toxicological Evaluation
In another study, derivatives of ofloxacin, a molecule structurally related to the target compound, were synthesized and evaluated for antimycobacterial activities. This research demonstrated the potential of these compounds in combating mycobacterial infections, indicating the broader applicability of similar structures in therapeutic contexts (Dinakaran, Senthilkumar, Yogeeswari, China, Nagaraja, & Sriram, 2008).
Application in Herbicide Development
Research into isoindoline-1,3-dione substituted benzoxazinone derivatives, which share a similar structural motif with the target compound, has shown that some analogues exhibit significant herbicidal activities. These studies contribute to understanding how structural modifications can impact the biological activity of compounds, offering pathways for developing new herbicides (Huang, Luo, Mo, Ren, Wang, Ou, Lei, Liu, Huang, & Xu, 2009).
Properties
IUPAC Name |
11-methyl-8-oxo-3,14-dioxa-7-azatetracyclo[9.2.1.01,9.02,7]tetradec-12-ene-10-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-12-3-4-13(19-12)7(8(12)10(16)17)9(15)14-5-2-6-18-11(13)14/h3-4,7-8,11H,2,5-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQCSJSOEZQAJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC3(O1)C(C2C(=O)O)C(=O)N4C3OCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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